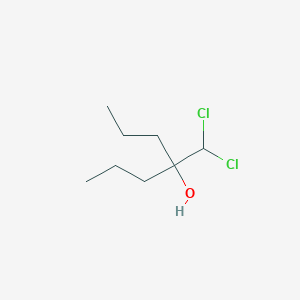
4-(Dichloromethyl)heptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)heptan-4-ol is an organic compound with the molecular formula C8H16Cl2O It is a type of alcohol where the hydroxyl group (-OH) is attached to the fourth carbon of a heptane chain, which also bears a dichloromethyl group (-CCl2H)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)heptan-4-ol can be achieved through several methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the dichloromethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process might include the initial formation of heptan-4-ol followed by selective chlorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dichloromethyl)heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(dichloromethyl)heptan-4-one.
Reduction: Formation of 4-(methyl)heptan-4-ol.
Substitution: Formation of compounds like 4-(aminomethyl)heptan-4-ol.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)heptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichloromethyl group can participate in electrophilic reactions, potentially modifying the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)heptan-4-ol: Similar structure but with one chlorine atom.
Heptan-4-ol: Lacks the dichloromethyl group.
4-(Bromomethyl)heptan-4-ol: Contains a bromomethyl group instead of dichloromethyl.
Uniqueness
4-(Dichloromethyl)heptan-4-ol is unique due to the presence of two chlorine atoms on the same carbon, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen or different halogens.
Propiedades
Número CAS |
60427-70-5 |
|---|---|
Fórmula molecular |
C8H16Cl2O |
Peso molecular |
199.11 g/mol |
Nombre IUPAC |
4-(dichloromethyl)heptan-4-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-8(11,6-4-2)7(9)10/h7,11H,3-6H2,1-2H3 |
Clave InChI |
VTIWNDZGVFPEEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
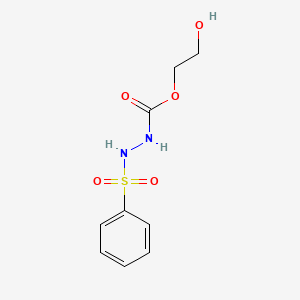

![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
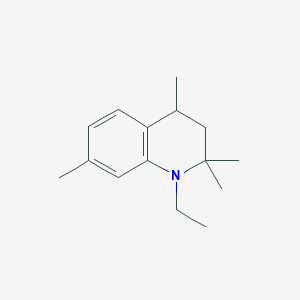
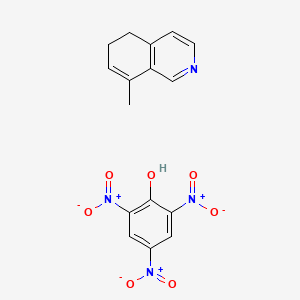
![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
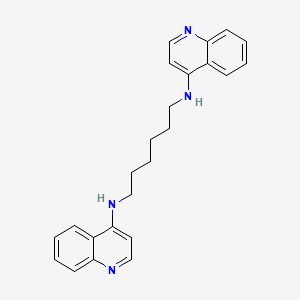
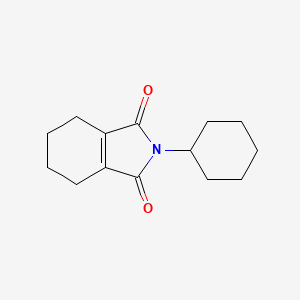
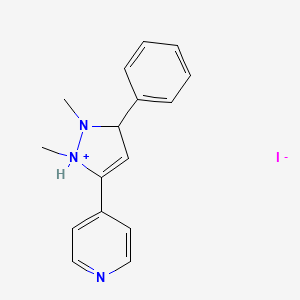
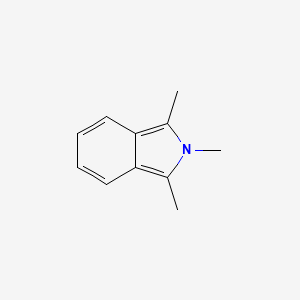
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
